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Compound of Interest

Compound Name: 1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207 Get Quote

Spectral Analysis of 1-Acetyl-3,5-dimethyl
Adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Acetyl-3,5-dimethyl adamantane is a derivative of adamantane, a rigid tricyclic

hydrocarbon. The unique structural properties of the adamantane cage, including its lipophilicity

and conformational rigidity, have made it a valuable scaffold in medicinal chemistry and

materials science. Understanding the precise structure and spectral properties of its derivatives

is crucial for quality control, reaction monitoring, and the rational design of new molecules. This

technical guide provides an in-depth overview of the spectral analysis of 1-Acetyl-3,5-dimethyl
Adamantane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The presented data is based on established

principles of spectroscopy and analysis of structurally related adamantane derivatives.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-Acetyl-3,5-dimethyl
Adamantane. These predictions are derived from the analysis of similar adamantane

structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.10 s 3H -C(O)CH₃

~1.85 m 6H
CH₂ (adamantane

cage)

~1.60 m 6H
CH₂ (adamantane

cage)

~1.25 s 2H
CH (adamantane

cage)

~0.85 s 6H
-CH₃ (adamantane

cage)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~212 C=O

~50 C-C(O)CH₃

~48 CH₂

~42 CH

~32 C(CH₃)₂

~30 -CH₃ (acetyl)

~28 -CH₃ (adamantane)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~1710 Strong C=O stretch (ketone)[1][2][3]

~1460 Medium C-H bend (methylene)

~1370 Medium C-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

206 Moderate [M]⁺ (Molecular Ion)

191 Low [M - CH₃]⁺

163 Strong [M - COCH₃]⁺

43 Very Strong [CH₃CO]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of 1-Acetyl-3,5-
dimethyl Adamantane.

Materials:

1-Acetyl-3,5-dimethyl Adamantane sample

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3,5-dimethyl
Adamantane in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and

baseline correction.

Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Acquire the proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Acetyl-3,5-dimethyl Adamantane,

particularly the carbonyl group.

Materials:
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1-Acetyl-3,5-dimethyl Adamantane sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Spatula

Agate mortar and pestle (for KBr method)

Hydraulic press (for KBr method)

Procedure (ATR Method):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect the background spectrum.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar

and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Acetyl-3,5-
dimethyl Adamantane.

Materials:

1-Acetyl-3,5-dimethyl Adamantane sample

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Suitable solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

Instrument Setup:

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatograph (GC-MS).

Set the ionization source parameters. For EI, a standard electron energy of 70 eV is

typically used.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Visualizations
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Confirm Structure of
1-Acetyl-3,5-dimethyl Adamantane
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Caption: Workflow for the spectral analysis of 1-Acetyl-3,5-dimethyl Adamantane.
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Caption: Predicted mass spectrometry fragmentation of 1-Acetyl-3,5-dimethyl Adamantane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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